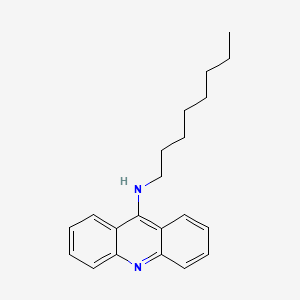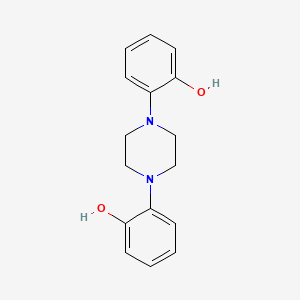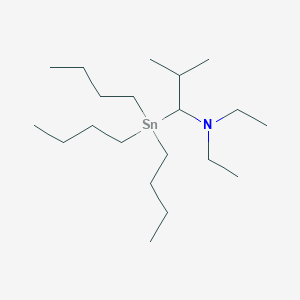
N,N-Diethyl-2-methyl-1-(tributylstannyl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Diethyl-2-methyl-1-(tributylstannyl)propan-1-amine is an organic compound that belongs to the class of amines. This compound features a stannyl group, which is a tin-containing substituent, making it unique in its chemical structure and properties. The presence of the stannyl group imparts distinct reactivity and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-2-methyl-1-(tributylstannyl)propan-1-amine typically involves the reaction of N,N-diethyl-2-methylpropan-1-amine with tributyltin chloride. The reaction is carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide, to facilitate the formation of the stannylated product. The reaction conditions often include anhydrous solvents like tetrahydrofuran (THF) or toluene, and the reaction is conducted under an inert atmosphere to prevent oxidation or hydrolysis of the stannyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters, such as temperature, pressure, and reactant concentrations, to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-2-methyl-1-(tributylstannyl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The stannyl group can be oxidized to form tin oxides or other tin-containing compounds.
Reduction: The compound can participate in reduction reactions, where the stannyl group is reduced to a lower oxidation state.
Substitution: The stannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and ozone. The reactions are typically carried out in aqueous or organic solvents under controlled temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used in organic solvents like ether or THF.
Substitution: Nucleophiles such as halides, alkoxides, or amines can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: Tin oxides or organotin oxides.
Reduction: Reduced tin species or organotin hydrides.
Substitution: Various substituted amines or organotin compounds, depending on the nucleophile used.
Scientific Research Applications
N,N-Diethyl-2-methyl-1-(tributylstannyl)propan-1-amine has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds and as a precursor for other organotin compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials, including catalysts and polymers.
Mechanism of Action
The mechanism of action of N,N-Diethyl-2-methyl-1-(tributylstannyl)propan-1-amine involves its interaction with molecular targets through the stannyl group. The stannyl group can form covalent bonds with various substrates, facilitating reactions such as cross-coupling and substitution. The compound’s reactivity is influenced by the electronic and steric properties of the stannyl group, which can modulate its interactions with different molecular pathways.
Comparison with Similar Compounds
Similar Compounds
N,N-Diethyl-2-methylpropan-1-amine: Lacks the stannyl group, resulting in different reactivity and applications.
Tributyltin chloride: Contains the stannyl group but lacks the amine functionality, leading to distinct chemical behavior.
N,N-Diethyl-2-methyl-1-(trimethylstannyl)propan-1-amine: Similar structure but with a trimethylstannyl group instead of a tributylstannyl group, affecting its steric and electronic properties.
Uniqueness
N,N-Diethyl-2-methyl-1-(tributylstannyl)propan-1-amine is unique due to the presence of both the amine and stannyl functionalities, which confer distinct reactivity and versatility in various chemical reactions and applications. The combination of these functional groups allows for a wide range of synthetic and research applications, making it a valuable compound in multiple scientific domains.
Properties
CAS No. |
105652-41-3 |
|---|---|
Molecular Formula |
C20H45NSn |
Molecular Weight |
418.3 g/mol |
IUPAC Name |
N,N-diethyl-2-methyl-1-tributylstannylpropan-1-amine |
InChI |
InChI=1S/C8H18N.3C4H9.Sn/c1-5-9(6-2)7-8(3)4;3*1-3-4-2;/h7-8H,5-6H2,1-4H3;3*1,3-4H2,2H3; |
InChI Key |
KLLVJMYEENXGAG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C(C(C)C)N(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


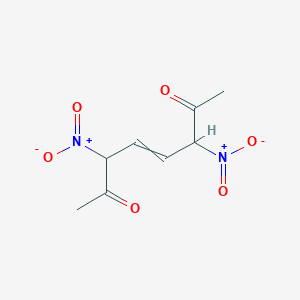

![1,1'-[2-(2,4-Dimethylphenyl)ethene-1,1-diyl]dibenzene](/img/structure/B14322872.png)
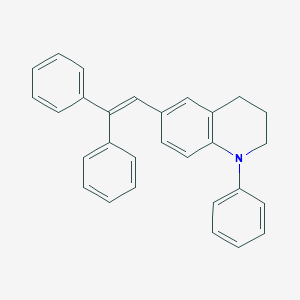

![(8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl) (E)-3-(4-chlorophenyl)-2-phenylprop-2-enoate;chloride](/img/structure/B14322890.png)
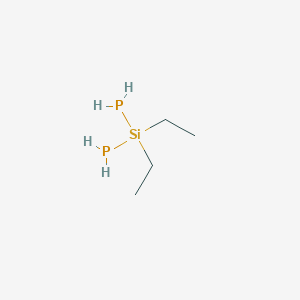
![N'-{4-[(6-Chloro-5-methylpyridazin-3-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14322899.png)

![4-methyl-2-[(E)-pyridin-2-yliminomethyl]phenol](/img/structure/B14322908.png)
![Benzothiazolium, 3-methyl-2-[(1-methyl-4(1H)-pyridinylidene)methyl]-](/img/structure/B14322913.png)
![4-[(Naphthalen-2-yl)methyl]-1,1'-biphenyl](/img/structure/B14322914.png)
